4-Methyl-5-sulfamoylpyridine-2-carboxylicacid 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18263736
InChI: InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13)
SMILES:
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid

CAS No.:

Cat. No.: VC18263736

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid -

Specification

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
IUPAC Name 4-methyl-5-sulfamoylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13)
Standard InChI Key ZNHOTWYNXFENIG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 2-(sulfamoylcarbamoyl)-4-methylpyridine-5-carboxylic acid, though it is more commonly referred to by its condensed name. Its structure features a pyridine ring with substituents at the 2-, 4-, and 5-positions:

  • Position 2: Carboxylic acid group (COOH-\text{COOH}), which contributes to hydrogen-bonding interactions and solubility in polar solvents.

  • Position 4: Methyl group (CH3-\text{CH}_3), enhancing hydrophobicity and influencing steric interactions.

  • Position 5: Sulfamoyl group (SO2NH2-\text{SO}_2\text{NH}_2), a key pharmacophore in antibacterial agents .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H10N2O3S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{S}
Molecular Weight214.24 g/mol
Melting Point220–225°C (decomposes)
SolubilitySoluble in DMSO, ethanol; insoluble in water
pKa (Carboxylic Acid)~2.8
pKa (Sulfamoyl)~9.5

The sulfamoyl group’s dual protonation states enable pH-dependent reactivity, while the methyl group modulates electronic effects on the pyridine ring .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-methyl-5-sulfamoylpyridine-2-carboxylic acid typically involves multi-step sequences starting from pyridine precursors. One patented method (US8058440B2) outlines a lithiation-carboxylation strategy:

  • Lithiation: Treatment of 4-methyl-5-sulfamoylpyridine with n-butyllithium (n-BuLi\text{n-BuLi}) at 78C-78^\circ \text{C} generates a reactive lithium intermediate.

  • Carboxylation: Introduction of carbon dioxide (CO2\text{CO}_2) yields the carboxylic acid derivative .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Temperature: 78C-78^\circ \text{C} to 0C0^\circ \text{C}.

  • Yield: 70–85% after purification via recrystallization .

Alternative Approaches

A modified route involves ester hydrolysis:

  • Ethyl ester formation: Reacting 4-methyl-5-sulfamoylpyridine-2-carbonyl chloride with ethanol.

  • Saponification: Hydrolysis using lithium hydroxide (LiOH\text{LiOH}) in ethanol/water at 70C70^\circ \text{C} .

Key Challenges:

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions.

  • Purification: Removal of byproducts like unreacted sulfamoyl chloride demands chromatographic techniques .

Biological Activities and Mechanisms

Antibacterial Properties

The sulfamoyl group mimics p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS). Competitive inhibition of DHPS disrupts folate synthesis, leading to bacteriostatic effects .

Table 2: In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64

Comparative Analysis with Structural Analogs

Table 3: Key Structural Analogs

CompoundStructural FeaturesBiological Activity
5-Sulfamoylpyrazine-2-carboxylic acidPyrazine ring; sulfamoyl at C5Antiviral (IC50_{50} = 5 µM)
4-AminobenzenesulfonamideBenzene ring; no carboxylic acidAntibacterial (MIC = 8 µg/mL)
3-Chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acidChloropyrazole; increased lipophilicityAnticancer (GI50_{50} = 10 µM)

The pyridine ring in 4-methyl-5-sulfamoylpyridine-2-carboxylic acid offers enhanced π-stacking interactions compared to benzene or pyrazine analogs, improving target binding in enzymatic assays .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for DPP-4 inhibitors (e.g., Saxagliptin analogs) by facilitating hydrogen bonding with catalytic residues .

Agrochemical Development

Derivatives exhibit herbicidal activity via inhibition of acetolactate synthase (ALS), a target in plant branched-chain amino acid synthesis .

Future Directions

  • Optimization: Structure-activity relationship (SAR) studies to enhance antibacterial potency.

  • Formulation: Development of prodrugs (e.g., ethyl esters) to improve oral bioavailability.

  • Target Identification: Proteomic screening to identify novel protein targets in cancer pathways .

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